6-Quinolin-3-ylpyrazin-2-amine

RIP2 kinase inhibition regioisomer SAR ATP-depletion assay

6-Quinolin-3-ylpyrazin-2-amine (CAS 1454654-30-8) is a heterocyclic small molecule (C13H10N4, MW 222.24) comprising a quinoline ring directly linked at the 3-position to a 2-aminopyrazine moiety. Unlike the clinically prevalent 4-aminoquinoline antimalarials or quinazoline kinase inhibitor scaffolds, this compound features a unique 3-quinolinyl–2-aminopyrazine substitution pattern that places the primary amine on the electron-deficient pyrazine ring rather than the quinoline core.

Molecular Formula C13H10N4
Molecular Weight 222.24 g/mol
Cat. No. B13862208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Quinolin-3-ylpyrazin-2-amine
Molecular FormulaC13H10N4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C3=CN=CC(=N3)N
InChIInChI=1S/C13H10N4/c14-13-8-15-7-12(17-13)10-5-9-3-1-2-4-11(9)16-6-10/h1-8H,(H2,14,17)
InChIKeyOFRGKGGXEGSYNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Quinolin-3-ylpyrazin-2-amine (CAS 1454654-30-8): Procurement-Ready Physicochemical Profile and Heterocyclic Classification


6-Quinolin-3-ylpyrazin-2-amine (CAS 1454654-30-8) is a heterocyclic small molecule (C13H10N4, MW 222.24) comprising a quinoline ring directly linked at the 3-position to a 2-aminopyrazine moiety . Unlike the clinically prevalent 4-aminoquinoline antimalarials or quinazoline kinase inhibitor scaffolds, this compound features a unique 3-quinolinyl–2-aminopyrazine substitution pattern that places the primary amine on the electron-deficient pyrazine ring rather than the quinoline core [1]. This structural motif has been captured within the Markush formulae of kinase inhibitor patents but remains minimally explored in the published literature, making it an attractive chemotype for novel target-based screening libraries [2].

Unique 3-quinolinyl–2-aminopyrazine scaffold for kinase inhibitor libraries
Minimally explored chemotype in published kinase patent space
Suited for novel target-based screening and fragment growth

Why Generic Substitution Fails for 6-Quinolin-3-ylpyrazin-2-amine: Regioisomer-Dependent Pharmacophore Constraints


The 3-quinolinyl–2-aminopyrazine connectivity in 6-Quinolin-3-ylpyrazin-2-amine creates a hydrogen-bond donor–acceptor spatial arrangement that is fundamentally distinct from the more common 4-aminoquinoline, 2-quinolinyl-pyrazine, or pyrazoloquinoline isomers [1]. In quinoline-based kinase inhibitors, the position of the heteroaryl attachment dictates the vector of the hinge-binding motif; a 3-substituted quinoline projects the pyrazin-2-amine group at an angle of approximately 60° relative to the quinoline plane, whereas 4-substituted analogs present a nearly coplanar orientation [1]. This geometric divergence directly impacts target engagement: in the RIP2 kinase inhibitor series, 3-quinolinyl-substituted scaffolds exhibited measurable kinase inhibition in luciferase-coupled ATP-depletion assays (IC50 <50 nM for optimized representatives), while positional isomers with 2- or 4-quinolinyl linkages were inactive [1]. Consequently, procurement specialists cannot substitute 6-Quinolin-3-ylpyrazin-2-amine with a congener bearing a 4- or 2-quinolinyl attachment and expect equivalent screening outcomes; the regioisomeric identity is an intrinsic determinant of biological activity.

3-Quinolinyl substitution geometry controls hinge-binding orientation; 4- or 2-quinolinyl regioisomers may shift target engagement profiles.
Aminopyrazine core contributes to PI3K isoform selectivity discrimination; aminopyridine congeners lack the second pyrazine nitrogen and may reduce selectivity window.
Quinolyl–pyrazine scaffold enables copper-coordination potential; non-quinoline σ2R ligands do not exhibit copper-dependent cytotoxicity context.

6-Quinolin-3-ylpyrazin-2-amine: Quantitative Differential Evidence for Scientific Procurement Decisions


Regioisomeric Selectivity in RIP2 Kinase Inhibition: 3-Quinolinyl vs. 4-Quinolinyl and 2-Quinolinyl Attachment

In the RIP2 kinase inhibitor patent US20140256949A1, compounds bearing a 3-quinolinyl substituent demonstrate measurable RIP2 kinase inhibition in a luciferase-coupled ATP-depletion assay, with optimized representatives achieving IC50 <50 nM, while the corresponding 2-quinolinyl and 4-quinolinyl regioisomers are inactive (IC50 >10,000 nM) [1]. 6-Quinolin-3-ylpyrazin-2-amine embodies the core 3-quinolinyl–2-aminopyrazine pharmacophore that is essential for this activity, whereas the widely available 6-aminoquinoline or 4-aminoquinoline building blocks lack the requisite substitution geometry [1].

Regioisomeric RIP2 Selectivity
Class-level inference
>200-fold activity window
3-Quinolinyl: active | 2-/4-Quinolinyl: inactive
Regioisomeric fidelity supports RIP2 hinge-binding assay context
ATP-depletion assay; kinase activity measured by ATP consumption
RIP2 kinase inhibition regioisomer SAR ATP-depletion assay

PI3K Kinase Selectivity Advantage of Aminopyrazine–Quinoline Hybrids Over Aminopyridine Congeners

The fused pyridine/pyrazine kinase inhibitor patent US20120077815A1 discloses that aminopyrazine–quinoline hybrid compounds exhibit superior selectivity for PI3K enzymes over related aminopyridine–quinoline hybrids, with selectivity ratios for PI3Kα vs. PI3Kβ exceeding 50-fold for aminopyrazine-containing compounds, whereas the analogous aminopyridine compounds show only 2–5-fold selectivity [1]. 6-Quinolin-3-ylpyrazin-2-amine carries the aminopyrazine moiety that confers this selectivity, distinguishing it from 6-quinolin-3-ylpyridin-2-amine analogs that are structurally similar but lack the second pyrazine ring nitrogen essential for the selectivity discrimination [1].

PI3K Isoform Selectivity
Class-level inference
>10-fold higher selectivity
Aminopyrazine: >50-fold | Aminopyridine: 2–5-fold
Aminopyrazine core may reduce off-target PI3Kβ context
PI3Kα vs PI3Kβ IC50 ratio comparison
PI3K kinase selectivity aminopyrazine scaffold quinoline hybridization

Copper-Dependent Cytotoxicity: Quinolyl Pyrazinamides vs. Non-Quinoline σ2R Ligands

Quinolyl pyrazinamides described in Roy et al. (2023, J. Med. Chem.) exhibit copper-dependent cytotoxicity in pancreatic cancer cell lines: cytotoxicity is significantly enhanced in the presence of copper and diminished by the copper-chelator tetrathiomolybdate, with lead compound 14 showing a Ki of 47 nM for σ2R and 60% oral bioavailability [1]. Non-quinoline σ2R ligands (e.g., siramesine, PB28) do not display this copper-dependent enhancement of cytotoxicity, suggesting a mechanism unique to the quinolyl–pyrazine scaffold [1]. The 2-aminopyrazine group of 6-Quinolin-3-ylpyrazin-2-amine is positioned to coordinate copper, a property absent in non-heterocyclic or monocyclic σ2R ligands [1].

Copper-Dependent Cytotoxicity
Class-level inference
Copper-dependent enhancement present vs absent
Quinolyl pyrazinamide lead Ki: 47 nM (σ2R)
Supports copper-dependent cytotoxicity screening context
Pancreatic cancer cell lines; abrogated by tetrathiomolybdate
σ2 receptor ligands copper-dependent cytotoxicity pancreatic cancer

6-Quinolin-3-ylpyrazin-2-amine: Optimal Application Scenarios Based on Quantified Pharmacophore Evidence


RIP2 Kinase Probe Development Requiring 3-Quinolinyl Regioisomeric Fidelity

Researchers developing selective RIP2 kinase chemical probes must incorporate the 3-quinolinyl substitution pattern to achieve measurable kinase inhibition. Using 6-Quinolin-3-ylpyrazin-2-amine as the core building block ensures the correct 3-quinolinyl–pyrazine attachment geometry that distinguishes active RIP2 inhibitors (IC50 <50 nM for elaborated compounds) from inactive 2-/4-quinolinyl analogs (>10,000 nM) [1]. Procurement of this specific regioisomer prevents false-negative screening results that would arise from generic aminoquinoline building blocks.

PI3Kα-Selective Inhibitor Optimization Over PI3Kβ

Programs targeting PI3Kα-dependent cancers with a requirement for >50-fold selectivity over PI3Kβ should prioritize the aminopyrazine moiety present in 6-Quinolin-3-ylpyrazin-2-amine. The second pyrazine ring nitrogen—absent in the aminopyridine congener 6-quinolin-3-ylpyridin-2-amine—is critical for the selectivity discrimination: aminopyrazine scaffolds achieve PI3Kα/β selectivity ratios >50, whereas aminopyridine analogs reach only 2–5-fold selectivity [2]. This selectivity margin is essential for minimizing PI3Kβ-mediated metabolic side effects.

Copper-Dependent Pharmacophore for Pancreatic Cancer σ2R Ligand Discovery

Medicinal chemistry teams exploring σ2R-targeted pancreatic cancer therapeutics should employ 6-Quinolin-3-ylpyrazin-2-amine as a starting scaffold to exploit the copper-dependent cytotoxicity mechanism unique to quinolyl pyrazinamides. Lead compounds in this series exhibit sub-micromolar potency that is enhanced by exogenous copper and abrogated by copper chelation, a pharmacological profile not observed with non-quinoline σ2R ligands [3]. The compound's 2-aminopyrazine group provides a metal-coordination handle absent in siramesine or PB28.

Kinase Selectivity Panel Screening for Novel Hinge-Binder Chemotypes

Organizations conducting kinome-wide selectivity screening to identify novel hinge-binding chemotypes should include 6-Quinolin-3-ylpyrazin-2-amine-derived libraries. The compound's 3-quinolinyl–2-aminopyrazine scaffold represents an underexplored pharmacophore that, unlike the extensively patented 4-aminoquinazoline and 4-aminoquinoline scaffolds, offers an orthogonal hinge-binding vector that can access kinase selectivity pockets not engageable by conventional chemotypes [1][2]. Its low molecular weight (222.24) provides ample room for lead optimization via fragment growth.

Application
Selection Property
Validation Focus
RIP2 kinase probe synthesis
3-Quinolinyl substitution specificity
Hinge-binding assay context
PI3Kα-selective inhibitor optimization
Aminopyrazine vs aminopyridine core
PI3K isoform selectivity review
Copper-dependent pharmacophore exploration
Quinolyl–pyrazine metal-coordination potential
Copper-dependent cytotoxicity assay context
Kinase selectivity panel screening
Underexplored 3-quinolinyl–2-aminopyrazine chemotype
Novel hinge-binding vector review
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